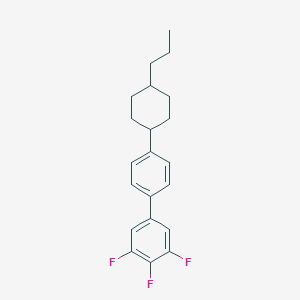

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKRBRVTKIRLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566980 | |

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132123-39-8 | |

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this specific molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview of its key characteristics.

| Property | Value |

| Molecular Formula | C₂₁H₂₃F₃[1] |

| Molar Mass | 332.4 g/mol [1] |

| Melting Point | 40.0 to 44.0 °C |

| Boiling Point (Predicted) | 402.5 ± 45.0 °C |

| Density (Predicted) | 1.098 ± 0.06 g/cm³[1] |

| Appearance | White to almost white powder or lump |

| Water Solubility | Slightly soluble[1] |

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling (Representative Protocol)

This protocol describes a plausible method for the synthesis of the target compound.

Materials:

-

1-Bromo-3,4,5-trifluorobenzene

-

4'-(trans-4-propylcyclohexyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq), 4'-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the pure solid compound using a universal ATR (Attenuated Total Reflectance) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: A flowchart outlining the synthesis and characterization process.

References

Spectroscopic Profile of 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl (CAS 132123-39-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal compound, 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl, with CAS number 132123-39-8. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected spectral characteristics based on analogous structures and predicted data to aid in its identification and characterization.

Chemical Structure and Properties

-

Chemical Name: 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl

-

CAS Number: 132123-39-8

-

Molecular Formula: C₂₁H₂₃F₃

-

Molecular Weight: 332.40 g/mol

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 2H | Aromatic CH (trifluorophenyl ring) |

| ~ 7.2 - 7.4 | m | 4H | Aromatic CH (phenyl ring) |

| ~ 2.5 | m | 1H | Cyclohexyl CH |

| ~ 1.8 - 2.0 | m | 4H | Cyclohexyl CH₂ |

| ~ 1.2 - 1.5 | m | 6H | Cyclohexyl CH₂ and Propyl CH₂ |

| ~ 1.0 - 1.2 | m | 4H | Cyclohexyl CH₂ and Propyl CH₂ |

| ~ 0.9 | t | 3H | Propyl CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (m) | Aromatic C-F |

| ~ 135 - 145 (m) | Aromatic Quaternary C |

| ~ 125 - 130 | Aromatic CH |

| ~ 110 - 115 (m) | Aromatic CH (trifluorophenyl ring) |

| ~ 40 - 45 | Cyclohexyl CH |

| ~ 30 - 40 | Cyclohexyl CH₂ and Propyl CH₂ |

| ~ 20 - 25 | Propyl CH₂ |

| ~ 14 | Propyl CH₃ |

Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and propyl) |

| ~ 1600, ~1480 | Medium - Strong | Aromatic C=C stretch |

| ~ 1450 | Medium | CH₂ bend |

| 1300 - 1100 | Strong | C-F stretch |

| 1000 - 800 | Medium - Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 332 | [M]⁺ (Molecular Ion) |

| 289 | [M - C₃H₇]⁺ |

| 249 | [M - C₆H₁₁]⁺ |

| 197 | [C₁₂H₈F₃]⁺ |

| 127 | [C₆H₄-C₆H₅]⁺ fragment |

| 83 | [C₆H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data on a purified sample.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl derivative of significant interest in materials science, particularly in the field of liquid crystals.

Molecular Identity

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 132123-39-8 | [1][2][3] |

| Molecular Formula | C21H23F3 | [1][2] |

| Molecular Weight | 332.41 g/mol | [1] |

| Synonyms | 4'-(trans-4-Propylcyclohexyl)-3,4,5-trifluorobiphenyl | [1] |

Predicted Molecular Geometry and Conformation

Due to the absence of a publicly available crystal structure for the exact title compound, the following data is based on the known crystal structure of the closely related compound, 4′-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl, and general principles of conformational analysis of substituted cyclohexanes and biphenyls.

The molecule consists of three key structural motifs: a trifluorinated phenyl ring, a propylcyclohexyl group, and a central biphenyl linkage.

-

Cyclohexane Ring: The trans-4-propylcyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain. The bulky propyl and biphenyl substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

-

Biphenyl Core: The dihedral angle between the two phenyl rings of the biphenyl core is a critical determinant of the molecule's overall shape and electronic properties. In the solid state, packing forces will influence this angle. In solution and in the nematic liquid crystal phase, there will be a distribution of angles, with a non-planar conformation being the most probable due to steric hindrance from the ortho-hydrogens.

-

Trifluorophenyl Group: The fluorine atoms on the 3,4, and 5 positions of the phenyl ring significantly influence the electronic properties of the molecule, including its dipole moment and polarizability, which are crucial for its liquid crystalline behavior.

Tabulated Predicted Structural Parameters

The following table presents predicted bond lengths and angles based on standard values and data from similar reported crystal structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 Å |

| C-C (biphenyl) | ~1.49 Å |

| C-C (cyclohexane) | ~1.54 Å |

| C-F | ~1.35 Å |

| C-H | ~1.09 Å |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120° |

| C-C-C (cyclohexane) | ~109.5° |

| C-C-F | ~118° |

| Dihedral Angles (°) | |

| Biphenyl (C-C-C-C) | 40-60° (in gas phase/solution) |

Experimental Characterization Protocols

The determination of the precise molecular structure and conformation of this compound would rely on the following key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique would provide the most definitive information on the solid-state conformation, including precise bond lengths, bond angles, and the dihedral angle of the biphenyl core.

Detailed Protocol:

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent (e.g., slow evaporation from a solution in a solvent mixture like ethanol/hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy in solution would provide valuable information about the molecule's structure and dynamics.

Detailed Protocol:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like NOESY) are analyzed to deduce the connectivity and relative orientation of atoms in the molecule in solution.

Computational Modeling

Density functional theory (DFT) and other computational methods can be used to predict the lowest energy conformation and calculate various molecular properties.

Detailed Protocol:

-

Structure Building: A 3D model of the molecule is constructed.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization and Property Calculation: The geometry of the lowest energy conformer is optimized, and properties such as bond lengths, angles, dihedral angles, and electronic properties are calculated.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure.

Experimental Workflow for Structural Elucidation

Caption: Workflow for molecular structure determination.

Conclusion

The molecular structure and conformation of this compound are key to its function as a liquid crystal. While a definitive crystal structure is not publicly available, analysis of its constituent parts and comparison with closely related molecules allow for a reliable prediction of its three-dimensional arrangement. The combination of experimental techniques like SC-XRD and NMR, alongside computational modeling, is essential for a comprehensive understanding of this and similar advanced materials.

References

Phase Transition Behavior of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of the liquid crystal 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document summarizes its known physical properties, outlines detailed experimental protocols for characterization, and presents a logical workflow for its analysis.

Introduction

This compound is a fluorinated liquid crystal belonging to the biphenyl cyclohexane family. Such compounds are of significant interest in materials science and optoelectronics due to their unique anisotropic properties. The introduction of fluorine atoms into the molecular structure can significantly influence the material's dielectric anisotropy, viscosity, and mesophase behavior, making it a candidate for various applications, including in advanced display technologies and as a component in tunable optical devices. Understanding the phase transition behavior of this compound is crucial for its practical application and for the design of new liquid crystal mixtures with tailored properties.

Physicochemical and Phase Transition Data

The phase transitions of liquid crystals are characterized by specific temperatures and enthalpy changes, which correspond to the energy absorbed or released during the transition between different mesophases or between a mesophase and the crystalline or isotropic liquid state.

| Property | Value |

| Molecular Formula | C₂₁H₂₃F₃ |

| Molar Mass | 332.4 g/mol |

| CAS Number | 132123-39-8 |

| Melting Point (Cr → N/I) | 40.0 to 44.0 °C |

| Nematic to Isotropic (N → I) Transition (Clearing Point) | Data not available in searched literature. |

| Enthalpy of Fusion (ΔH_fus) | Data not available in searched literature. |

| Enthalpy of Nematic-Isotropic Transition (ΔH_NI) | Data not available in searched literature. |

Cr = Crystalline, N = Nematic, I = Isotropic

Experimental Protocols

The characterization of the phase transition behavior of liquid crystals is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about phase transitions, including their temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

Thermal Program:

-

Heating Scan: The sample is heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point to erase any previous thermal history.

-

Cooling Scan: The sample is then cooled at the same constant rate to a temperature below its crystallization point.

-

Second Heating Scan: A second heating scan is performed to observe the phase transitions of the sample with a controlled thermal history.

-

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the phase transitions (onset, peak, and endset) and the area under the peaks, which corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal phases. It utilizes polarized light to visualize the unique textures of different mesophases, which arise from their anisotropic nature.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed over the sample, and it is gently heated to its isotropic phase to ensure a thin, uniform film. The sample is then cooled to the desired temperature for observation.

-

Microscope Setup: The sample is placed on a hot stage of a polarizing microscope equipped with crossed polarizers.

-

Observation: The sample is observed as the temperature is slowly varied. The distinct optical textures that appear upon cooling from the isotropic liquid are characteristic of specific liquid crystal phases (e.g., the threaded or schlieren texture of a nematic phase).

-

Phase Identification: The observed textures are compared with known textures of different liquid crystal phases to identify the mesophases and the temperatures at which the transitions occur.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of the phase transition behavior of a liquid crystal like this compound.

An In-depth Technical Guide on 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: Current Knowledge and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS Number: 132123-39-8). While this compound is noted for its use in liquid crystal displays, specific data regarding its nematic range remains elusive in publicly accessible literature. This guide summarizes the available data, outlines standard experimental protocols for liquid crystal characterization, and provides a logical workflow for its analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note the absence of the clearing point, which is a critical parameter for defining the upper limit of the nematic mesophase.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃F₃ | [1] |

| Molar Mass | 332.41 g/mol | [1] |

| Melting Point | 40.0 to 44.0 °C | [2] |

| Boiling Point (Predicted) | 402.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [2] |

| Nematic Range | Not available in cited literature | |

| Clearing Point | Not available in cited literature |

Experimental Protocols for Characterization

To determine the nematic range and other relevant properties of this liquid crystal, the following standard experimental methodologies are recommended.

Determination of Phase Transitions (Nematic Range)

The nematic range is the temperature interval in which the compound exhibits a nematic liquid crystal phase. It is defined by the melting point (solid to nematic or isotropic liquid transition) and the clearing point (nematic to isotropic liquid transition).

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpy changes of phase transitions.

-

Methodology:

-

A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. Endothermic peaks will indicate the melting point and clearing point.

-

The sample is then cooled at the same controlled rate to observe exothermic peaks corresponding to the isotropic to nematic and nematic to solid transitions. This helps to identify the enantiotropic or monotropic nature of the mesophase.

-

2. Polarized Light Microscopy (PLM)

-

Objective: To visually observe the different phases and their textures, confirming the transitions identified by DSC.

-

Methodology:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated and cooled at a slow, controlled rate.

-

The textures of the different phases are observed through crossed polarizers. The solid crystalline phase will show birefringence, the nematic phase will exhibit a characteristic Schlieren or threaded texture, and the isotropic liquid phase will appear dark.

-

The temperatures at which these textural changes occur are recorded as the transition temperatures.

-

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel liquid crystal compound like this compound.

Caption: Workflow for Liquid Crystal Characterization.

Conclusion

While this compound is a known component in liquid crystal applications, a complete public dataset, particularly concerning its nematic range, is not available. The provided physicochemical data is based on available sources and predictive models. For researchers and professionals in drug development and materials science, the experimental protocols and logical workflow outlined in this guide provide a robust framework for the full characterization of this and similar compounds. The determination of the nematic range through DSC and PLM is a critical first step in understanding the potential applications of this material.

References

An In-depth Technical Guide to the Solubility of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and advanced materials is a critical determinant of their efficacy, bioavailability, and applicability. This technical guide focuses on the solubility of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl compound with potential applications in materials science and medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its systematic determination. Detailed experimental protocols, a structured format for data presentation, and a visual representation of the experimental workflow are provided to ensure methodological consistency and facilitate the comparison of results across different research endeavors.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental physicochemical property. In the realm of drug development, the aqueous solubility of a compound is a key factor influencing its absorption and bioavailability. For materials science, particularly in the field of liquid crystals and organic electronics, solubility in organic solvents is paramount for purification, processing, and device fabrication.

This compound belongs to the class of fluorinated biphenyls. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including lipophilicity, metabolic stability, and intermolecular interactions, thereby influencing their solubility profile. This guide outlines the principles and procedures for accurately quantifying the solubility of this compound in a range of relevant organic solvents.

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative prediction of its solubility can be made. The molecule possesses a non-polar biphenyl core and a propylcyclohexyl group, which contribute to its lipophilic character. The trifluorophenyl group, while containing polar C-F bonds, has a relatively low overall dipole moment due to the symmetrical arrangement of the fluorine atoms. Therefore, the compound is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar to moderately polar organic solvents.

General solubility principles suggest that "like dissolves like." Consequently, solvents with similar polarity and structural characteristics to the solute are likely to be effective. Biphenyl, a related parent compound, is known to be soluble in various organic solvents, including benzene, toluene, and hexane.[1] Fluorinated biphenyl aromatic polyimides have also demonstrated good solubility in common organic solvents such as chloroform (CHCl₃) and tetrahydrofuran (THF).[2]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or public databases. The following tables are presented as a template for reporting experimentally determined solubility data. It is recommended to measure solubility at standard ambient temperature (e.g., 25 °C) and potentially at other temperatures relevant to specific applications.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Chloroform | 4.81 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 7.52 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Selected Solvent 1 | 10 | Data to be determined |

| 25 | Data to be determined | |

| 40 | Data to be determined | |

| Selected Solvent 2 | 10 | Data to be determined |

| 25 | Data to be determined | |

| 40 | Data to be determined |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated thermometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of the target compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct a preliminary study to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize temperature changes.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

This technical guide provides a comprehensive framework for the determination of the solubility of this compound in organic solvents. While specific quantitative data is currently unavailable, the provided experimental protocols and data presentation templates offer a standardized approach for researchers to generate and report this critical physicochemical property. The systematic study of the solubility of this and related fluorinated biphenyl compounds will contribute to a deeper understanding of their behavior in solution and facilitate their application in various scientific and industrial fields.

References

An In-depth Technical Guide on the Thermal Stability of Trifluorinated Biphenyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorinated biphenyl compounds are of significant interest in drug development and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. A key attribute is enhanced thermal stability, which is critical for manufacturing, storage, and application viability. This guide provides a comprehensive overview of the principles governing the thermal stability of these compounds, detailed protocols for its experimental determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of available thermal data. While specific quantitative decomposition data for many simple trifluorinated biphenyls is not abundant in publicly accessible literature, the principles and methodologies presented herein provide a robust framework for their assessment.

Introduction: The Role of Trifluorination in Molecular Stability

The incorporation of fluorine into organic molecules, particularly as a trifluoromethyl (-CF₃) group, is a widely used strategy in medicinal chemistry and materials science to modulate various properties. The -CF₃ group is a strong electron-withdrawing group and is recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.

Crucially, the trifluoromethyl group also significantly enhances the thermal stability of the parent molecule. This increased stability is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol), which is the strongest single bond in organic chemistry. Breaking these bonds requires a substantial energy input, thereby elevating the molecule's decomposition temperature.[1] This guide explores the thermal properties of biphenyls featuring this important functional group.

Experimental Assessment of Thermal Stability

The thermal stability of a compound is typically assessed using a combination of thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

// Nodes start [label="Compound Synthesis\n(Trifluorinated Biphenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; dsc [label="Differential Scanning\nCalorimetry (DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tga [label="Thermogravimetric\nAnalysis (TGA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; melting [label="Determine Melting Point (Tm)\n& Phase Transitions", fillcolor="#FBBC05", fontcolor="#202124"]; decomposition [label="Determine Decomposition\nTemperature (Td)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability_assessment [label="Overall Thermal\nStability Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dsc [label="Physical Characterization"]; start -> tga [label="Stability Characterization"]; dsc -> melting; tga -> decomposition; melting -> stability_assessment; decomposition -> stability_assessment; }

Caption: General experimental workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing data on the physical stability and purity of the compound.[1]

Molecular Structure and Thermal Stability Relationship

The enhanced thermal stability of trifluorinated biphenyls is a direct consequence of their molecular structure. The strong C-F bonds in the -CF₃ group provide a high activation energy barrier for thermal decomposition. The electron-withdrawing nature of the -CF₃ group can also contribute to the overall electronic stability of the biphenyl ring system.

// Nodes structure [label="Molecular Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; cf_bond [label="High C-F Bond Energy\n(~485 kJ/mol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ewg [label="Electron-Withdrawing\n-CF3 Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; energy_barrier [label="High Activation Energy\nfor Bond Cleavage", fillcolor="#FBBC05", fontcolor="#202124"]; electronic_stability [label="Increased Electronic\nStability of Aromatic System", fillcolor="#FBBC05", fontcolor="#202124"]; thermal_stability [label="Enhanced Thermal Stability\n(High Decomposition Temp)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges structure -> cf_bond; structure -> ewg; cf_bond -> energy_barrier; ewg -> electronic_stability; energy_barrier -> thermal_stability; electronic_stability -> thermal_stability; }

Caption: Relationship between molecular features and thermal stability.

Quantitative Thermal Stability Data

Specific TGA data for simple trifluorinated biphenyls is not widely available in peer-reviewed literature. However, data from related, more complex fluorinated molecules clearly demonstrates the stability imparted by fluorination. The table below presents data for a fluorinated trimer alongside illustrative, hypothetical data for a typical trifluorinated biphenyl to provide a comparative context.

| Compound Name | Structure Type | Td (1% weight loss) | Td (5% weight loss) | Td (10% weight loss) | Reference / Note |

| Fluorinated Trimer (F-TPBT) | Oligomer | 361 °C | 427 °C | 449 °C | [2] (Experimentally Determined) |

| 4-Cyano-4'-(trifluoromethyl)biphenyl | Biphenyl Derivative | > 300 °C (expected) | > 350 °C (expected) | > 375 °C (expected) | Illustrative Data[1] |

| 4,4'-Bis(trifluoromethyl)biphenyl | Biphenyl Derivative | > 320 °C (expected) | > 370 °C (expected) | > 400 °C (expected) | Illustrative Data |

Note: Data for biphenyl derivatives is hypothetical and for illustrative purposes, based on the known stabilizing effect of the -CF₃ group. Actual values must be determined experimentally.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for TGA and DSC analysis suitable for trifluorinated biphenyl compounds. Optimization may be required based on specific instrumentation and sample characteristics.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the decomposition temperature (Td) of the compound.

// Nodes prep [label="1. Sample Preparation\nAccurately weigh 2-5 mg of sample\ninto a tared TGA pan (Alumina or Platinum).", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Instrument Setup\nPurge furnace with inert gas (N2 @ 20-50 mL/min).\nEquilibrate at start temperature (e.g., 30°C).", fillcolor="#F1F3F4", fontcolor="#202124"]; program [label="3. Thermal Program\nHeat from 30°C to 600°C\nat a constant rate (e.g., 10°C/min).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire [label="4. Data Acquisition\nContinuously monitor and record\nsample mass vs. temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="5. Data Analysis\nAnalyze TGA curve (mass % vs. temp).\nDetermine onset Td and Td at X% mass loss.\nCalculate derivative (DTG) to find temp of max loss rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup [fontcolor="#202124"]; setup -> program [fontcolor="#202124"]; program -> acquire [fontcolor="#202124"]; acquire -> analyze [fontcolor="#202124"]; }

Caption: Detailed experimental workflow for TGA.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the trifluorinated biphenyl sample into a clean, tared TGA pan (e.g., alumina or platinum).[1]

-

Instrument Setup: Place the sample pan and a reference pan into the TGA instrument. Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. Allow the instrument to stabilize at the starting temperature (e.g., 30 °C).[1]

-

Thermal Program: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

Data Acquisition: Continuously monitor and record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Td(x%): The temperature at which x% of the initial mass has been lost (e.g., Td₅, Td₁₀).

-

Derivative Thermogram (DTG): The first derivative of the TGA curve, where the peak indicates the temperature of the maximum rate of mass loss.[1]

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and identify other phase transitions of the compound.

// Nodes prep [label="1. Sample Preparation\nWeigh 1-3 mg of sample into a DSC pan.\nHermetically seal the pan.\nUse an empty, sealed pan as a reference.", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Instrument Setup\nPurge DSC cell with inert gas (N2 @ 20-50 mL/min).\nEquilibrate at start temperature (e.g., 25°C).", fillcolor="#F1F3F4", fontcolor="#202124"]; program [label="3. Thermal Program (Heat-Cool-Heat)\n- Heat from 25°C to T > Tm (e.g., 200°C) at 10°C/min.\n- Cool back to 25°C at 10°C/min.\n- Reheat to 200°C at 10°C/min.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire [label="4. Data Acquisition\nRecord differential heat flow\nvs. temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="5. Data Analysis\nAnalyze the second heating scan.\nIdentify endothermic peak for melting.\nReport onset of the peak as the Melting Point (Tm).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup [fontcolor="#202124"]; setup -> program [fontcolor="#202124"]; program -> acquire [fontcolor="#202124"]; acquire -> analyze [fontcolor="#202124"]; }

Caption: Detailed experimental workflow for DSC.

Methodology:

-

Sample Preparation: Weigh 1-3 mg of the sample into a DSC pan (typically aluminum) and hermetically seal it. An empty, sealed pan is used as the reference.[1]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) and allow the instrument to equilibrate at the starting temperature (e.g., 25 °C).[1]

-

Thermal Program: Subject the sample to a heat-cool-heat cycle to remove any prior thermal history.

-

First Heat: Heat from 25 °C to a temperature well above the expected melting point at a constant rate (e.g., 10 °C/min).

-

Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heat: Reheat the sample at the same rate as the first scan. This second heating scan is typically used for analysis.[1]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature). An endothermic peak represents melting. The melting point (Tm) is typically reported as the onset temperature of this peak.

Conclusion

Trifluorinated biphenyl compounds are expected to possess high thermal stability, a direct result of the strong carbon-fluorine bonds inherent in their structure. While specific, publicly available TGA data is limited for many derivatives, the established principles and thermoanalytical methods provide a clear path for experimental determination. The detailed TGA and DSC protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately characterize the thermal properties of these valuable compounds, ensuring their suitability for intended applications.

References

Methodological & Application

Application Notes and Protocols for Formulation of Liquid Crystal Mixtures Using 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Display Technology Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (IUPAC Name: 1,2,3-trifluoro-5-[4-(trans-4-propylcyclohexyl)phenyl]benzene) in the formulation of nematic liquid crystal mixtures. This document is intended for professionals in materials science and display technology, providing key data and detailed experimental protocols for the characterization of liquid crystal mixtures containing this compound. The initial audience scope mentioning "drug development professionals" has been refined, as all evidence points to the application of this compound in electro-optical devices, particularly liquid crystal displays (LCDs).

Introduction to this compound

This compound is a fluorinated liquid crystal monomer known for its utility in formulating advanced liquid crystal mixtures.[1][2][3][4][5][6] The trifluorinated phenyl ring significantly influences the dielectric anisotropy of the molecule, a critical parameter in the performance of liquid crystal displays.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 132123-39-8 | [2][3][4] |

| Molecular Formula | C21H23F3 | [1][2][3] |

| Molecular Weight | 332.41 g/mol | [3] |

| Appearance | White to almost white powder or crystal | |

| Purity | >98.0% (GC) | [5] |

Role in Liquid Crystal Mixtures

In the formulation of nematic liquid crystal mixtures, individual components are selected and combined to achieve a specific set of physical and electro-optical properties tailored for a particular application.[7][8] this compound is a valuable component due to its fluorinated structure. Fluorinated liquid crystals are known to influence key parameters such as:

-

Dielectric Anisotropy (Δε): The trifluoro substitution on the phenyl ring is expected to induce a significant dipole moment, which can contribute to either a positive or negative dielectric anisotropy depending on the overall molecular structure and its alignment in an electric field. The specific contribution of this compound needs to be determined experimentally within a host mixture.

-

Birefringence (Δn): The optical anisotropy of the molecule contributes to the overall birefringence of the mixture, which is a crucial factor for display performance.

-

Viscosity (γ): The viscosity of the mixture affects the switching speed of the liquid crystal display. The molecular structure of each component influences the overall viscosity.

-

Clearing Point (N-I Transition Temperature): The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid is a critical parameter for the operational temperature range of the display device. The clearing point of a mixture is a function of the concentration and properties of its components.[5]

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of liquid crystal mixtures containing this compound.

Formulation of the Liquid Crystal Mixture

Objective: To prepare a homogeneous liquid crystal mixture with a desired concentration of this compound in a host nematic liquid crystal.

Materials:

-

This compound (guest)

-

A suitable nematic liquid crystal host mixture (e.g., a commercially available eutectic mixture with a known clearing point and positive or negative dielectric anisotropy, depending on the desired properties of the final mixture).

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Hot plate or heating block

-

Ultrasonic bath

Protocol:

-

Accurately weigh the desired amounts of the guest compound and the host liquid crystal mixture into a clean glass vial using an analytical balance. The concentration of the guest compound can be varied to study its effect on the mixture's properties.

-

Securely cap the vial and thoroughly mix the components using a vortex mixer for 2-3 minutes.

-

Heat the vial on a hot plate to a temperature approximately 10-20 °C above the expected clearing point of the mixture. This will facilitate the dissolution of the solid guest compound into the liquid crystalline host.

-

While heating, continue to agitate the mixture periodically using the vortex mixer until the guest compound is completely dissolved and the mixture appears as a homogeneous, isotropic liquid.

-

For complete homogenization, place the vial in an ultrasonic bath for 15-30 minutes while maintaining the temperature above the clearing point.

-

Allow the mixture to cool slowly to room temperature. The mixture should now be in the nematic phase.

-

Store the prepared mixture in a desiccator to prevent moisture absorption.

Characterization of the Liquid Crystal Mixture

Objective: To determine the clearing point (nematic-isotropic transition temperature) and any other phase transitions of the formulated mixture.

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

DSC Protocol:

-

Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

-

Place the sealed pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating and cooling cycle to ensure thermal history consistency.

-

The phase transition temperatures are identified as the peak onsets or maxima in the heat flow versus temperature curve.

POM Protocol:

-

Place a small drop of the liquid crystal mixture onto a clean glass slide and cover it with a coverslip.

-

Place the slide on a hot stage attached to a polarized optical microscope.

-

Heat the sample slowly while observing the texture through the microscope.

-

The nematic phase will exhibit a characteristic texture (e.g., schlieren or marbled).

-

The clearing point is the temperature at which the texture disappears, and the view becomes completely dark (isotropic).

-

Cool the sample to observe the formation of the nematic phase from the isotropic liquid.

Objective: To measure the dielectric anisotropy (Δε) and birefringence (Δn) of the liquid crystal mixture.

Apparatus:

-

Function generator

-

Voltage amplifier

-

LCR meter

-

Helium-Neon (He-Ne) laser (λ = 632.8 nm)

-

Polarizers

-

Photodetector

-

Oscilloscope

-

Liquid crystal cell (e.g., a planar aligned cell with a known thickness)

Protocol for Dielectric Anisotropy (Δε):

-

Fill a liquid crystal cell with the formulated mixture by capillary action in its isotropic phase.

-

Measure the capacitance of the cell in the absence of an electric field (C⊥).

-

Apply a sufficiently high AC voltage (e.g., 1 kHz square wave) to align the liquid crystal director parallel to the electric field and measure the capacitance (C∥).

-

Calculate the perpendicular (ε⊥) and parallel (ε∥) components of the dielectric permittivity using the known cell geometry.

-

The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Protocol for Birefringence (Δn):

-

Place the filled liquid crystal cell between two crossed polarizers.

-

Direct a laser beam through the setup.

-

Apply a variable AC voltage to the cell and measure the transmitted light intensity with a photodetector.

-

The transmitted intensity will oscillate as a function of the applied voltage due to the phase retardation change.

-

The birefringence (Δn) can be calculated from the phase retardation (δ), which is determined from the maxima and minima of the transmitted intensity, the cell gap (d), and the wavelength of light (λ), using the formula: δ = 2πΔnd/λ.

Expected Results and Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison, especially when evaluating a series of mixtures with varying concentrations of this compound.

Table 1: Phase Transition Temperatures of LC Mixtures

| Mixture ID | Concentration of Guest (%) | Clearing Point (°C) | Other Transitions (°C) |

| Host | 0 | (Value) | (Value) |

| Mix-1 | 5 | (Value) | (Value) |

| Mix-2 | 10 | (Value) | (Value) |

| Mix-3 | 15 | (Value) | (Value) |

Table 2: Electro-Optical Properties of LC Mixtures at 25°C

| Mixture ID | Concentration of Guest (%) | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 633 nm |

| Host | 0 | (Value) | (Value) |

| Mix-1 | 5 | (Value) | (Value) |

| Mix-2 | 10 | (Value) | (Value) |

| Mix-3 | 15 | (Value) | (Value) |

Conclusion

This compound is a key component for formulating advanced liquid crystal mixtures for display applications. Its trifluorinated structure is anticipated to significantly influence the dielectric anisotropy and other crucial properties of the final mixture. By following the detailed protocols for formulation and characterization outlined in these application notes, researchers can systematically investigate the impact of this compound and optimize liquid crystal mixtures for next-generation display technologies. The provided workflows and data presentation formats are designed to facilitate efficient and reproducible research in this field.

References

- 1. 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. canaanchem.com [canaanchem.com]

- 5. 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 132123-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. canaanchem.com [canaanchem.com]

- 7. US3960748A - Nematic liquid crystal compositions - Google Patents [patents.google.com]

- 8. US3880767A - Nematic liquid-crystal compositions - Google Patents [patents.google.com]

Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystal Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for measuring the key electro-optical properties of liquid crystal (LC) cells. These procedures are essential for characterizing the performance of LC materials and devices for a wide range of applications, including displays, spatial light modulators, and tunable optical components.

Introduction

The electro-optical performance of a liquid crystal cell is characterized by several key parameters that dictate its suitability for specific applications. This document outlines the standard protocols for measuring the following fundamental properties:

-

Voltage-Dependent Transmittance and Threshold Voltage: Determining the voltage required to initiate a change in the liquid crystal's optical state.

-

Response Time: Measuring the speed at which the liquid crystal switches between different optical states.

-

Contrast Ratio: Quantifying the difference in luminance between the "on" and "off" states.

-

Viewing Angle: Assessing the range of angles from which the display can be viewed with acceptable visual performance.

Experimental Setup

A generalized setup for electro-optical characterization of liquid crystal cells is required. The core components include a light source (e.g., He-Ne laser or a stabilized white light source), a pair of polarizers, a function generator to apply voltage to the LC cell, a photodetector to measure the transmitted light intensity, and an oscilloscope to record the dynamic response.[1][2][3] The LC cell is typically mounted on a rotating stage to facilitate viewing angle measurements.

Below is a diagram illustrating the typical experimental workflow for these measurements.

Caption: A generalized experimental workflow for measuring the electro-optical properties of liquid crystal cells.

Protocols for Electro-Optical Measurements

Voltage-Dependent Transmittance (V-T Curve) and Threshold Voltage (Vth)

The V-T curve illustrates how the transmittance of the LC cell changes with applied voltage, from which the threshold voltage can be determined.

Protocol:

-

Setup: Arrange the experimental setup as shown in the workflow diagram. The LC cell should be placed between two crossed polarizers.[3] For a twisted nematic (TN) cell, the rubbing directions are typically oriented at 45 degrees to the polarizer axes.

-

Voltage Application: Apply a square wave voltage from a function generator to the LC cell. The frequency should be in the range of 1 kHz to avoid ion migration effects.[4]

-

Measurement: Gradually increase the applied voltage from 0 V. At each voltage step, measure the intensity of the transmitted light using the photodetector.

-

Data Analysis: Plot the measured transmittance as a function of the applied voltage to obtain the V-T curve.

-

Threshold Voltage Determination: The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

Data Presentation:

| Applied Voltage (V) | Transmittance (a.u.) |

| 0.0 | ... |

| 0.5 | ... |

| 1.0 | ... |

| ... | ... |

Response Time

Response time is a critical parameter for display applications, indicating how quickly the LC can switch between bright and dark states. It is typically defined as the sum of the rise time (τ_on) and the decay time (τ_off).[5]

Protocol:

-

Setup: Use the same experimental setup as for the V-T curve measurement.

-

Voltage Application: Apply a square wave voltage to the LC cell that switches between a low voltage (typically 0 V or Vth) and a higher driving voltage.

-

Measurement: Use an oscilloscope to record the change in transmitted light intensity over time as the voltage switches.

-

Data Analysis:

Data Presentation:

| Parameter | Value (ms) |

| Rise Time (τ_on) | ... |

| Decay Time (τ_off) | ... |

| Total Response Time | ... |

Below is a diagram illustrating the logical relationship for determining response time.

Caption: Logical workflow for the determination of liquid crystal response time.

Contrast Ratio (CR)

The contrast ratio is a measure of the display's ability to produce deep blacks and bright whites. It is defined as the ratio of the luminance of the brightest state (L_on) to the luminance of the darkest state (L_off).[5]

Protocol:

-

Setup: Use the standard experimental setup. A luminance meter can be used in place of a simple photodetector for more accurate measurements.

-

Measurement:

-

Measure the luminance of the LC cell in its brightest state (L_on) by applying the appropriate driving voltage.

-

Measure the luminance of the LC cell in its darkest state (L_off) by applying the appropriate voltage (often 0 V).

-

-

Data Analysis: Calculate the contrast ratio using the formula: CR = L_on / L_off.

Data Presentation:

| Parameter | Luminance (cd/m²) |

| Bright State (L_on) | ... |

| Dark State (L_off) | ... |

| Contrast Ratio | ... |

Viewing Angle

The viewing angle is the range of angles at which a display can be viewed with acceptable visual performance, often defined by a minimum acceptable contrast ratio.[7][8]

Protocol:

-

Setup: The LC cell is mounted on a computer-controlled rotating stage. A goniometric setup with a spot luminance meter is often used for precise measurements.[9]

-

Measurement:

-

Position the detector at a normal viewing angle (0 degrees).

-

Measure the contrast ratio at this position.

-

Rotate the LC cell in both horizontal and vertical directions in defined angular steps.[10]

-

At each angle, measure the contrast ratio.

-

-

Data Analysis: The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value, for example, 10:1.[8] The results are often presented as a polar plot showing the contrast ratio at different viewing angles.

Data Presentation:

| Viewing Angle (°) | Horizontal CR | Vertical CR |

| -60 | ... | ... |

| -45 | ... | ... |

| -30 | ... | ... |

| 0 | ... | ... |

| 30 | ... | ... |

| 45 | ... | ... |

| 60 | ... | ... |

Below is a diagram illustrating the signaling pathway for viewing angle determination.

Caption: Decision pathway for determining the maximum viewing angle of a liquid crystal cell.

References

- 1. physicsopenlab.org [physicsopenlab.org]

- 2. researchgate.net [researchgate.net]

- 3. er.knutd.edu.ua [er.knutd.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Crystal Displays [web.media.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Viewing angle - Wikipedia [en.wikipedia.org]

- 8. How to Differentiate the Viewing Angles of LCD Displays [displaysino.com]

- 9. Fast and Accurate Way To Measure Viewing Angle Performance of Display | Konica Minolta Color, Light, and Display Measuring Instruments [sensing.konicaminolta.asia]

- 10. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

Application Notes and Protocols for the Synthesis and Purification of 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of the liquid crystal intermediate, 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of biaryl compounds.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of (3,4,5-trifluorophenyl)boronic acid from 1-bromo-3,4,5-trifluorobenzene via a Grignard reaction. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized boronic acid with 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis and purification of the target compound.

Table 1: Reagents for the Synthesis of (3,4,5-trifluorophenyl)boronic acid

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1-Bromo-3,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | 21.1 g | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 1.1 |

| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | 16.6 mL | 1.5 |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |

Table 2: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| (3,4,5-trifluorophenyl)boronic acid | C₆H₄BF₃O₂ | 175.90 | 17.6 g | 1.0 |

| 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | C₁₅H₂₁Br | 281.23 | 28.1 g | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.16 g | 0.01 |

| 2M Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 100 mL | 2.0 |

| Toluene | C₇H₈ | 92.14 | 300 mL | - |

| Ethanol | C₂H₆O | 46.07 | 50 mL | - |

Table 3: Expected Yield and Purity

| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by GC-MS) |

| 1 | (3,4,5-trifluorophenyl)boronic acid | 17.6 | 70-85 | >95% |

| 2 | This compound | 33.2 | 80-95 | >98% (after purification) |

Experimental Protocols

Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small portion of a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous THF to the flask to initiate the reaction.

-

Once the Grignard reaction has started (indicated by a color change and gentle reflux), add the remaining 1-bromo-3,4,5-trifluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Formation of the Boronic Acid:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add trimethyl borate to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding 2M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude (3,4,5-trifluorophenyl)boronic acid as a solid.

-

Recrystallize the crude product from a mixture of hot water and ethanol to yield pure (3,4,5-trifluorophenyl)boronic acid.

-

Protocol 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

-

Reaction Setup:

-

In a round-bottom flask, combine (3,4,5-trifluorophenyl)boronic acid, 1-bromo-4-(trans-4-propylcyclohexyl)benzene, and tetrakis(triphenylphosphine)palladium(0).

-

Add toluene and ethanol to the flask, followed by the 2M sodium carbonate solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Protocol 3: Purification of this compound

-

Column Chromatography:

-

Purify the crude product by column chromatography on silica gel.

-

Use a non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, to elute the product.

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent to yield the partially purified product.

-

-

Recrystallization:

-

Further purify the product by recrystallization.

-

Dissolve the product from the chromatography step in a minimal amount of a hot solvent, such as ethanol, isopropanol, or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.

-

Visualizations

Caption: Overall workflow for the synthesis and purification.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Characterization of Fluorinated Liquid Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals (FLCs) are a pivotal class of materials in modern technology, particularly in advanced display applications and photonic devices. The strategic incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their physicochemical properties, such as dielectric anisotropy, optical birefringence, viscosity, and mesophase behavior.[1][2] This targeted modification of molecular properties is crucial for optimizing device performance, leading to faster switching times, lower power consumption, and improved image quality.

These application notes provide a comprehensive overview of the key techniques used to characterize FLCs. Detailed experimental protocols are provided for each method to guide researchers in obtaining reliable and reproducible data. Furthermore, quantitative data for representative FLCs are summarized in tabular format to facilitate comparison and material selection.

I. Thermal and Mesomorphic Characterization

The identification and characterization of the liquid crystalline phases (mesophases) and their transition temperatures are fundamental steps in the analysis of any new FLC. The two primary techniques for this purpose are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

Application: POM is a qualitative technique used to identify liquid crystalline phases by observing the unique optical textures that arise from the anisotropic nature of the material. It is also used to determine the phase transition temperatures by observing changes in these textures upon heating and cooling.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount (a few micrograms) of the FLC sample onto a clean glass microscope slide.

-

Cover the sample with a clean glass coverslip.

-

If the sample is solid at room temperature, place the slide on a hot stage and heat it until the sample melts into the isotropic liquid phase to ensure a thin, uniform film.

-

-

Instrumentation and Observation:

-

Place the prepared slide on a hot stage coupled with a polarized light microscope. The hot stage should have a programmable temperature controller.

-

Set the polarizers in a crossed position (90° to each other). In this configuration, an isotropic liquid will appear dark (extinction), while an anisotropic liquid crystal phase will be birefringent and appear bright and colored.

-

Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min).

-

Carefully observe the changes in the optical texture as the sample cools. The appearance of specific textures (e.g., Schlieren, focal conic, fan-shaped) is characteristic of different mesophases (nematic, smectic, etc.).

-

Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.

-

Subsequently, heat the sample at the same controlled rate and record the transition temperatures again to check for thermal reversibility.

-

Differential Scanning Calorimetry (DSC)

Application: DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the temperatures and enthalpies of phase transitions.

Experimental Protocol:

-

Sample Preparation:

-